2-N-Cbz-Propane-1,2-diamine hydrochloride molecular structure
2-N-Cbz-Propane-1,2-diamine hydrochloride molecular structure
An In-depth Technical Guide: The Molecular Architecture and Synthetic Utility of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Executive Summary
2-N-Cbz-Propane-1,2-diamine hydrochloride is a chiral, mono-protected diamine that serves as a pivotal intermediate in advanced organic synthesis and medicinal chemistry. Its structure, featuring a strategically placed carbobenzyloxy (Cbz) protecting group on the secondary amine and a free primary aminium salt, allows for precise, regioselective functionalization. This guide provides an in-depth analysis of its molecular structure, stereochemical importance, synthesis, and spectroscopic characterization. We will explore the causality behind its synthetic applications, detailing validated protocols for its use as a chiral building block and its role in constructing complex molecules for drug discovery and development.
The Strategic Imperative of Mono-Protected Chiral Diamines
In the landscape of asymmetric synthesis and drug development, chiral vicinal diamines are a cornerstone scaffold.[1] Their ability to act as bidentate ligands in metal-catalyzed reactions or as key structural motifs in bioactive molecules makes them highly valuable. However, the presence of two nucleophilic amine groups presents a significant challenge: achieving selective functionalization at one site without undesired reactions at the other.
This challenge is overcome through the strategic application of amine-protecting groups. The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, represents a classic and robust solution.[2] By converting the highly reactive amine into a less nucleophilic carbamate, it effectively "masks" one reactive site.[2] The Cbz group is prized for its exceptional stability across a wide range of reaction conditions, yet it can be removed cleanly under specific, mild conditions, most notably catalytic hydrogenolysis.[2][3] This predictable stability and selective removal are the foundation of its utility. In 2-N-Cbz-Propane-1,2-diamine, this protection strategy is applied to a chiral backbone, creating a powerful and versatile tool for introducing stereochemistry into target molecules.
Molecular Structure and Physicochemical Profile
Core Structural Analysis
The molecule's utility is derived directly from its distinct structural features:
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Propane-1,2-diamine Backbone: A three-carbon chain with amino groups at positions 1 and 2. This vicinal arrangement is common in chiral ligands and pharmacophores.
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Chiral Center: The carbon at position 2 (C2) is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: (S)- and (R)-enantiomers.[1] The specific stereoisomer used is critical for controlling the three-dimensional outcome of a reaction in asymmetric synthesis.[1]
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Cbz Protecting Group: A benzyloxycarbonyl group is attached to the nitrogen at C2. This deactivates the secondary amine, allowing for selective chemistry to be performed on the primary amine at C1.[1] The carbamate functionality itself is a key structural motif in many approved drugs, often used as a stable surrogate for a peptide bond.[4][5][6]
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Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free primary amine at C1, forming an aminium chloride. This salt form enhances the compound's stability and often improves its solubility in polar solvents, making it easier to handle and use in aqueous or semi-aqueous reaction media.[7]
Caption: Chemical structures of the (S) and (R) enantiomers.
Physicochemical Data
The fundamental properties of the molecule are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvents.
| Property | Value | Source |
| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | [7] (modified) |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 244.72 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Chirality | Exists as (S) and (R) enantiomers | [1] |
Validated Synthesis and Purification Workflow
The synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride is a multi-step process that hinges on the selective protection of the diamine starting material. The choice to protect the secondary amine over the primary is often governed by steric and electronic factors, which can be controlled by the reaction conditions.
Synthetic Workflow Diagram
The overall process involves selective protection of the chosen enantiomer of propane-1,2-diamine, followed by salt formation to yield the final, stable product.
Sources
- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

